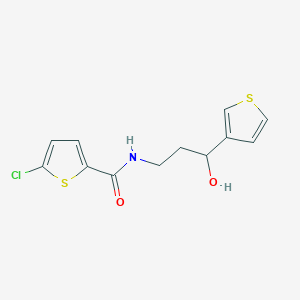

5-chloro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)thiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

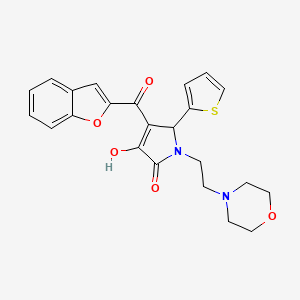

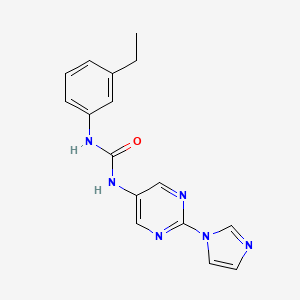

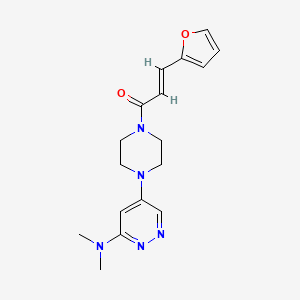

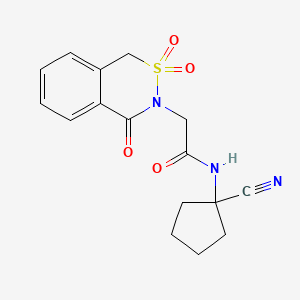

This compound belongs to the class of organic compounds known as alpha amino acid amides . It is a derivative of thiophene, a five-membered heterocyclic compound that contains a sulfur atom .

Synthesis Analysis

Thiophene derivatives are synthesized through various methods, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis

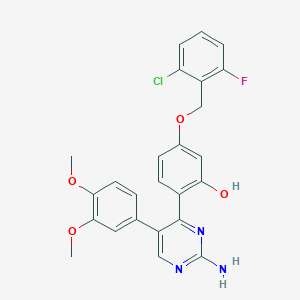

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . The structure of the compound “5-chloro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)thiophene-2-carboxamide” would be a derivative of this basic thiophene structure.Chemical Reactions Analysis

Thiophene undergoes various types of reactions including electrophilic, nucleophilic, and radical reactions leading to substitution on the thiophene ring . The exact chemical reactions involving “5-chloro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)thiophene-2-carboxamide” would depend on the specific conditions and reagents used.Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water . The specific physical and chemical properties of “5-chloro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)thiophene-2-carboxamide” would depend on its specific structure and functional groups.Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

One study synthesized novel thiophene derivatives and evaluated them for antitubercular activity against Mycobacterium tuberculosis. The compounds showed promise as antitubercular agents with lower cytotoxicity profiles, highlighting their potential in treating tuberculosis (Marvadi et al., 2020).

Antioxidant Activity

Another research effort focused on synthesizing 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, demonstrating significant antioxidant activity. This activity was tested using DPPH radical scavenging method and reducing power assay, with some compounds showing higher antioxidant activity than vitamin C (Tumosienė et al., 2019).

Anticancer Activity

Research into thiophene derivatives also extends to anticancer applications. A study synthesized new thiophene, thiazolyl-thiophene, and thienopyridine derivatives, testing them for in vitro cytotoxicity against various cancer cell lines. Certain thiophene-2-carboxamide derivatives exhibited good inhibitory activity, particularly those containing a thiazolidinone ring or thiosemicarbazide moiety (Atta et al., 2021).

Eigenschaften

IUPAC Name |

5-chloro-N-(3-hydroxy-3-thiophen-3-ylpropyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO2S2/c13-11-2-1-10(18-11)12(16)14-5-3-9(15)8-4-6-17-7-8/h1-2,4,6-7,9,15H,3,5H2,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPVODAONTHNREW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C(CCNC(=O)C2=CC=C(S2)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)thiophene-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-difluorophenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2894563.png)

![(E)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(3-nitrophenyl)acrylamide hydrochloride](/img/structure/B2894572.png)

![2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl}thio)-N-(3-methylphenyl)acetamide](/img/structure/B2894575.png)

![(Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-butylbutanamide](/img/structure/B2894578.png)